molecular formula C8H8OS B3011144 1-(4-Mercaptophenyl)ethanone CAS No. 3814-20-8

1-(4-Mercaptophenyl)ethanone

Cat. No. B3011144
CAS RN: 3814-20-8
M. Wt: 152.21
InChI Key: QNGBRPMOFJSFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Mercaptophenyl)ethanone is a sulfur-containing organic molecule that is of interest due to its potential applications in various chemical syntheses and biological activities. The mercapto group attached to the phenyl ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Mercaptophenyl)ethanone involves various strategies. For instance, electrochemical synthesis has been employed to generate arylthiobenzazoles by oxidizing related compounds in the presence of nucleophiles, indicating the potential for electrochemical methods to be adapted for the synthesis of 1-(4-Mercaptophenyl)ethanone derivatives . Additionally, microwave-assisted synthesis has been utilized to create derivatives of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane, which demonstrates the efficiency of modern synthetic techniques in producing mercapto-containing compounds with better yields and shorter reaction times .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Mercaptophenyl)ethanone has been elucidated using various spectroscopic methods. For example, the structure of {N-(2-Mercaptoacetyl)-N'-[4-(pentene-3-one-2)]ethane-1,2-diaminato} oxotechnetium(V) was determined using IR and NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could similarly be applied to determine the structure of 1-(4-Mercaptophenyl)ethanone and its derivatives.

Chemical Reactions Analysis

The reactivity of the mercapto group in 1-(4-Mercaptophenyl)ethanone analogs has been explored in various chemical reactions. For instance, 4,4′-bis(mercaptomethyl)benzophenone has been used to synthesize new monomers through condensation reactions with halogen acids or alcohols . This suggests that 1-(4-Mercaptophenyl)ethanone could undergo similar reactions to form a variety of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercapto-containing compounds are influenced by the presence of the sulfur atom. For example, the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was found to be significant, with MIC values ranging from 30.2 - 43.2 µg cm-3 . This indicates that derivatives of 1-(4-Mercaptophenyl)ethanone could also exhibit interesting biological properties. Additionally, the thermal and mechanical properties of polymers derived from mercapto-containing monomers have been studied, which could be relevant for the development of materials based on 1-(4-Mercaptophenyl)ethanone .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of heterocyclic thio ethanone derivatives, including those derived from mercapto compounds like 1-(4-Mercaptophenyl)ethanone, has shown moderate antifungal activity. This is notable in the environmentally benign and efficient process developed for these compounds in aqueous media (Yang et al., 2004).

  • Another significant application is the synthesis of compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, derived from mercapto compounds, which displayed significant antimicrobial activity (Salimon et al., 2011).

Catalysis and Reduction Processes

  • 1-(4-Mercaptophenyl)ethanone derivatives have been utilized in catalysis processes. For example, a study on enantioselectivity and swelling of 4-hydroxyprolinol containing acrylic polymer beads showed effective asymmetric reduction of ketones, with specific reference to 1-(4-bromophenyl)ethanone (Thvedt et al., 2011).

  • The compound 3/4-Mercaptobenzyl sulfonates, closely related to 1-(4-Mercaptophenyl)ethanone, was investigated as an aryl thiol catalyst for native chemical ligation processes (Cowper et al., 2015).

Photochemical Studies

  • Photochemical studies of compounds like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, which are structurally related to 1-(4-Mercaptophenyl)ethanone, have provided insights into the reactivity of such compounds in both liquid and solid states (Castellan et al., 1990).

Solid-Liquid Phase Equilibrium Research

  • The study of solid-liquid phase equilibrium and ternary phase diagrams for compounds like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, similar to 1-(4-Mercaptophenyl)ethanone, has been conducted to understand their behavior in different solvents (Li et al., 2019).

properties

IUPAC Name

1-(4-sulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBRPMOFJSFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901222
Record name NoName_309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Mercaptophenyl)ethanone

CAS RN

3814-20-8
Record name 1-(4-sulfanylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4'-Mercaptoacetophenone ethylene acetal (0.656 g; obtained by the reaction of 4'-mercaptoacetophenone and ethylene glycol using an analogous procedure to that described in the third paragraph of the portion of Example 7 which is concerned with the preparation of starting materials) was added to a mixture of 2,4-dibromothiazole (0.82 g), potassium carbonate (0.468 g) and NMP (4 ml). The mixture was stirred and heated to 90° C. for 2.5 hours. The mixture was cooled to ambient temperature and partitioned between diethyl ether and brine. The organic phase was dried (MgSO4) and evaporated. The mixture was purified by column chromatography using a 3:1 mixture of ethyl acetate and petroleum ether as eluent. There was thus obtained 4'-[4-bromothiazole-2-ylthio]acetophenone ethylene acetal (1.1 g, 90%), m.p. 71° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4'-Mercaptoacetophenone ethylene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
G Szekely, MC Amores de Sousa, M Gil… - Chemical …, 2015 - ACS Publications
Most pharmaceutical products are manufactured either by applying a total synthesis approach or by modifying a naturally occurring product. In both cases, a wide range of reactive …
Number of citations: 170 pubs.acs.org
N Ibrahim, M Legraverend - Journal of Combinatorial Chemistry, 2009 - ACS Publications
We report herein a convenient method for the synthesis of libraries of 6,8-disubstituted-9-H-purines in two steps, including cyclization of 6-chloro-4,5-diaminopyrimidine with various …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.